

synthesis of (5-Phenylisoxazol-3-yl)methylamine derivatives for anticancer screening

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Compound of Interest

Compound Name: (5-Phenylisoxazol-3-yl)methylamine

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Application Notes & Protocols

Topic: Synthesis and Anticancer Screening of **(5-Phenylisoxazol-3-yl)methylamine** Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The isoxazole scaffold is a privileged five-membered heterocycle integral to numerous pharmacologically active compounds, demonstrating a wide spectrum of therapeutic activities, including potent anticancer effects[1][2]. These derivatives can induce apoptosis, inhibit tubulin polymerization, and modulate various signaling pathways crucial for cancer cell proliferation[3][4]. This guide provides a comprehensive framework for the synthesis of novel **(5-phenylisoxazol-3-yl)methylamine** derivatives and outlines a detailed protocol for their preliminary evaluation as anticancer agents using a colorimetric cell viability assay.

Introduction: The Rationale for Isoxazole Derivatives in Oncology

The pursuit of novel anticancer agents with improved efficacy and reduced side effects is a paramount goal in medicinal chemistry. Heterocyclic compounds, particularly those containing the isoxazole ring, have gained significant attention due to their versatile biological activities[1]. The isoxazole moiety serves as a versatile pharmacophore that can be strategically modified to

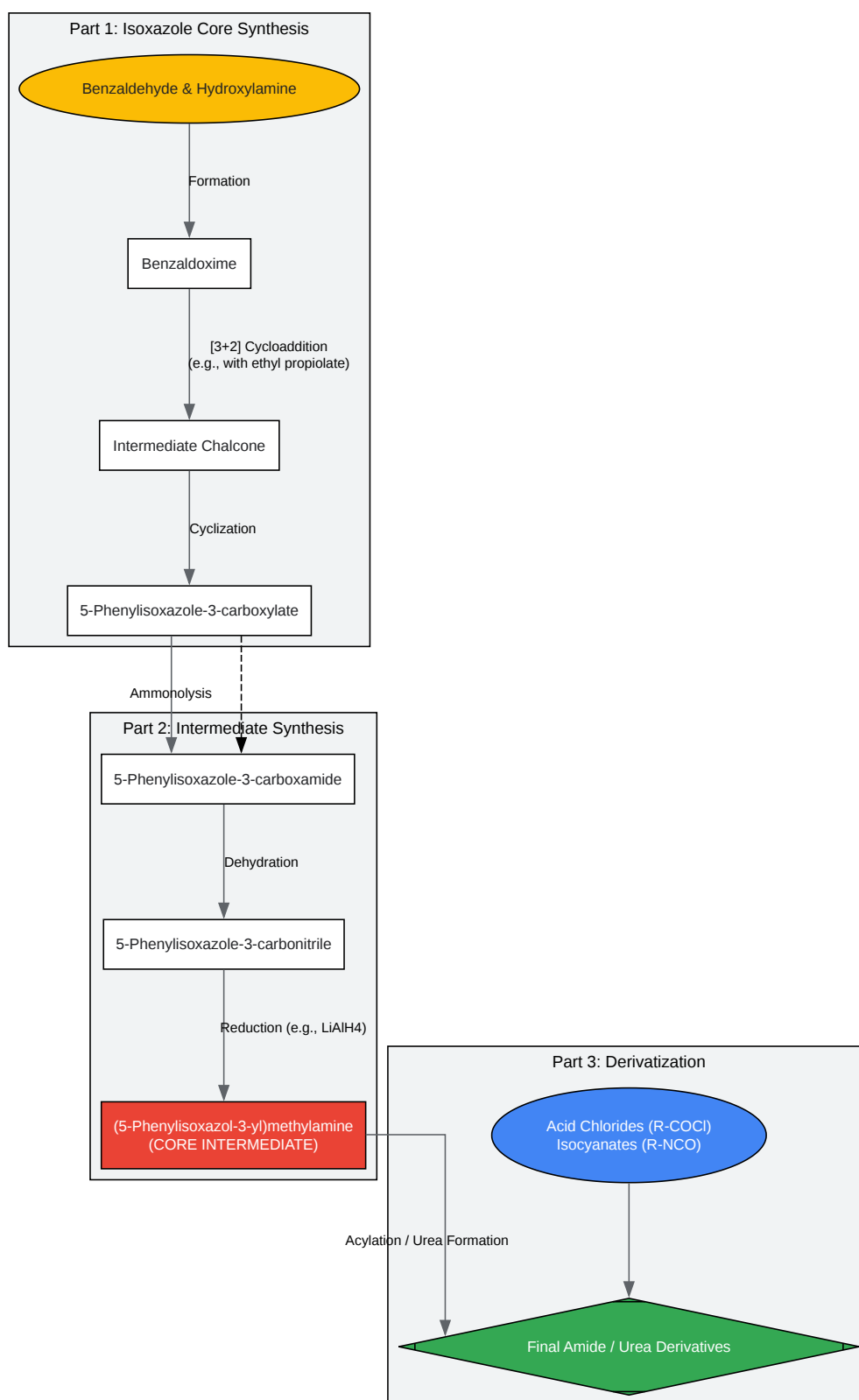
enhance potency and selectivity against various cancer targets[5]. Its unique electronic properties and ability to form key interactions with biological macromolecules make it an attractive starting point for drug design.

The core structure, **(5-Phenylisoxazol-3-yl)methylamine**, combines the rigid isoxazole ring with a flexible aminomethyl linker, providing an excellent platform for creating a library of diverse derivatives. The phenyl group at the 5-position can be substituted to modulate lipophilicity and electronic properties, while the primary amine at the 3-methyl position offers a convenient handle for introducing a wide array of functional groups through reactions like acylation or urea formation. This strategy allows for a systematic exploration of the structure-activity relationship (SAR) to identify compounds with optimal anticancer profiles[6].

This document details the synthetic pathway to the core amine intermediate and its subsequent derivatization, followed by a robust protocol for in vitro anticancer screening.

Synthetic Strategy and Protocols

The overall synthetic workflow is designed for efficiency and modularity, allowing for the creation of a diverse library of derivatives from common intermediates. The strategy involves the initial construction of the isoxazole core, followed by functional group manipulation to yield the key aminomethyl intermediate, which is then derivatized.



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Figure 1: General synthetic workflow for **(5-Phenylisoxazol-3-yl)methylamine** derivatives.

Protocol 2.1: Synthesis of 5-Phenylisoxazole-3-carbonitrile

This protocol outlines the synthesis of a key nitrile intermediate. The nitrile group is an excellent precursor to the aminomethyl group via chemical reduction.

Rationale: The [3+2] cycloaddition reaction is a powerful method for constructing five-membered heterocyclic rings like isoxazoles. Here, an in situ generated nitrile oxide (from the aldoxime) reacts with an alkyne to form the isoxazole ring. Subsequent dehydration of the resulting amide (if formed from a carboxamide precursor) yields the desired nitrile.

Materials:

- Benzaldoxime
- N-Chlorosuccinimide (NCS)
- Acrylonitrile
- Triethylamine (TEA)
- Dichloromethane (DCM)
- Anhydrous Magnesium Sulfate (MgSO_4)
- Silica Gel for column chromatography

Procedure:

- Dissolve benzaldoxime (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer.
- Cool the solution to 0 °C in an ice bath.
- Add NCS (1.1 eq) portion-wise over 15 minutes, maintaining the temperature at 0 °C. Stir for an additional 30 minutes. This step generates the intermediate chlorooxime.

- To the reaction mixture, add acrylonitrile (1.5 eq) followed by the slow, dropwise addition of TEA (1.2 eq).
- Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with water and extract the aqueous layer with DCM (3 x 50 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous MgSO_4 .
- Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
- Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure 5-phenylisoxazole-3-carbonitrile.

Protocol 2.2: Synthesis of (5-Phenylisoxazol-3-yl)methylamine

Rationale: Lithium aluminum hydride (LiAlH_4) is a potent reducing agent capable of converting nitriles to primary amines. The reaction must be conducted under anhydrous conditions as LiAlH_4 reacts violently with water.

Materials:

- 5-Phenylisoxazole-3-carbonitrile
- Lithium aluminum hydride (LiAlH_4)
- Anhydrous Tetrahydrofuran (THF)
- Sodium sulfate solution (saturated)
- Diethyl ether

Procedure:

- In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, suspend LiAlH_4 (2.0 eq) in anhydrous THF.
- Cool the suspension to 0 °C.
- Dissolve 5-phenylisoxazole-3-carbonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH_4 suspension.
- After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.
- After the reaction is complete, cool the flask to 0 °C and cautiously quench the reaction by the sequential dropwise addition of water, followed by 15% NaOH solution, and then more water.
- Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with diethyl ether.
- Combine the filtrate and washes, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield **(5-phenylisoxazol-3-yl)methylamine**, which can be used in the next step without further purification.

Protocol 2.3: General Procedure for N-Acyl Derivatization

Rationale: The reaction of the primary amine with an acid chloride or isocyanate is a straightforward and high-yielding method to generate a diverse library of amide or urea derivatives, respectively. These functional groups can introduce new hydrogen bond donors and acceptors, which are critical for interactions with biological targets.

Materials:

- **(5-Phenylisoxazol-3-yl)methylamine**
- Substituted acid chloride (e.g., benzoyl chloride) or isocyanate
- Triethylamine (TEA) or Pyridine (as a base)

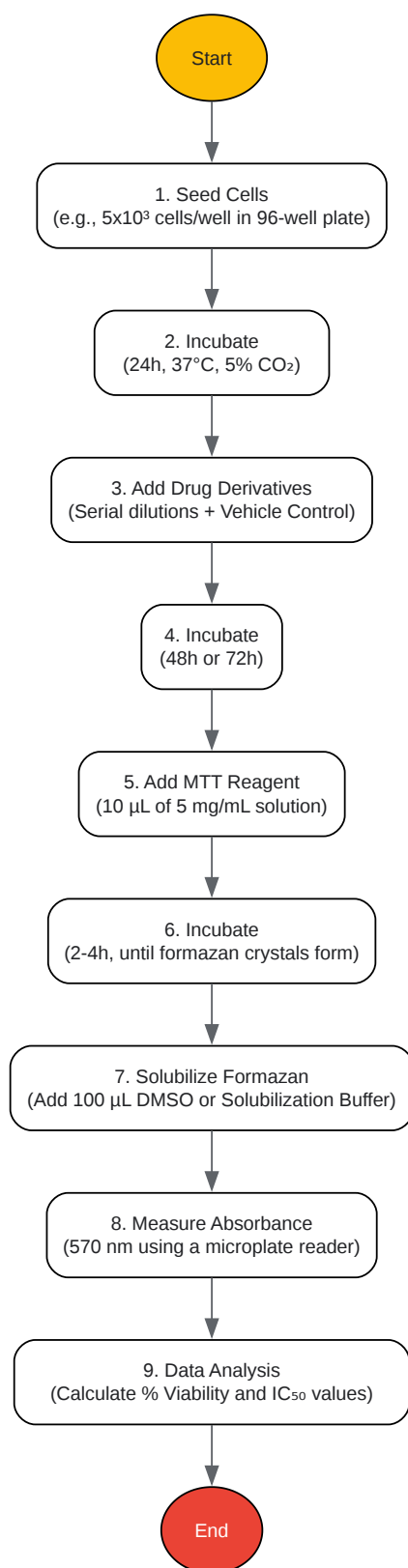
- Anhydrous Dichloromethane (DCM)

Procedure:

- Dissolve **(5-phenylisoxazol-3-yl)methylamine** (1.0 eq) in anhydrous DCM and add TEA (1.2 eq).
- Cool the solution to 0 °C.
- Add the desired acid chloride or isocyanate (1.1 eq) dropwise.
- Allow the reaction to warm to room temperature and stir for 2-4 hours.
- Wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
- Purify the resulting derivative by recrystallization or column chromatography.
- Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry[7].

In Vitro Anticancer Screening Protocol

The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[8]. The principle is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in living cells[9]. The amount of formazan produced is directly proportional to the number of viable cells[9].



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Figure 2: Step-by-step workflow for the MTT cell viability assay.

Protocol 3.1: MTT Assay for Cell Viability

Materials:

- Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Synthesized isoxazole derivatives (stock solutions in DMSO)
- 96-well flat-bottom sterile microplates
- MTT reagent (5 mg/mL in sterile PBS)[9]
- Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)[9]
- Phosphate-buffered saline (PBS)
- Multichannel pipette and microplate reader

Procedure:

- **Cell Seeding:** Trypsinize and count the cells. Seed the cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 μ L of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
- **Compound Treatment:** Prepare serial dilutions of the synthesized derivatives in culture medium from a concentrated DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 μ L of the diluted compound solutions. Include wells for:
 - **Vehicle Control:** Cells treated with medium containing the same concentration of DMSO.
 - **Blank Control:** Medium only (no cells) for background subtraction[10].
- **Incubation:** Incubate the plate for the desired treatment period (e.g., 48 or 72 hours)[9].
- **MTT Addition:** After the incubation period, carefully add 10 μ L of the MTT labeling reagent to each well (final concentration 0.5 mg/mL).

- **Formazan Formation:** Return the plate to the incubator for 2-4 hours. The formation of a purple precipitate should be visible under a microscope^[10].
- **Solubilization:** Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization^{[8][9]}.
- **Absorbance Measurement:** Measure the absorbance of the samples at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.
- **Data Analysis:**
 - Correct the absorbance readings by subtracting the blank control value.
 - Calculate the percentage of cell viability for each treatment using the formula:
 - $\% \text{ Viability} = (\text{Absorbance of Treated Cells} / \text{Absorbance of Vehicle Control}) \times 100$
 - Plot the % Viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Interpretation and Structure-Activity Relationship (SAR)

The anticancer screening will generate IC₅₀ values for each derivative against the tested cancer cell lines. This quantitative data should be tabulated for clear comparison.

Compound ID	R-Group on Amine	IC ₅₀ (μM) vs. MCF-7	IC ₅₀ (μM) vs. A549
Core-Amine	-H	> 100	> 100
Deriv-01	-C(O)Ph	25.4	31.2
Deriv-02	-C(O)-(4-Cl-Ph)	10.8	15.5
Deriv-03	-C(O)-(4-OCH ₃ -Ph)	35.1	42.8
Deriv-04	-C(O)NH-(4-F-Ph)	8.2	11.9

Table 1: Example data from anticancer screening of **(5-Phenylisoxazol-3-yl)methylamine** derivatives.

From this data, initial SAR insights can be drawn. For instance, derivatizing the core amine is essential for activity. The data in Table 1 suggests that electron-withdrawing groups (like -Cl and -F) on the terminal phenyl ring may enhance anticancer potency, a common observation in isoxazole derivatives[5]. Conversely, electron-donating groups (like -OCH₃) might decrease activity[5][11]. The urea linkage (Deriv-04) appears more potent than the amide linkage, suggesting the additional hydrogen bond donor on the urea is beneficial for target binding. These initial findings can guide the synthesis of a second generation of more potent and selective compounds.

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